Cas no 1241315-09-2 (N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide)

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide is a structurally complex organic compound featuring a cyano-substituted cyclopropyl group and a fluorophenyl-containing amine moiety. Its unique molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of both cyclopropyl and fluorophenyl groups may enhance metabolic stability and binding affinity in target interactions. The cyano functionality offers versatility for further synthetic modifications. This compound’s carefully designed structure could be valuable in developing bioactive molecules with optimized pharmacokinetic properties. Its synthesis requires precise control to maintain stereochemical integrity, reflecting its suitability for high-value applications in pharmaceutical research.
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide structure
1241315-09-2 structure
Product Name:N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide
CAS No:1241315-09-2
MF:C19H24FN3O
MW:329.411767959595
CID:6339064
PubChem ID:47069610
Update Time:2025-08-02

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide
    • AKOS034591768
    • 1241315-09-2
    • N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl-[1-(2-fluorophenyl)ethyl]amino]acetamide
    • EN300-26684345
    • Z802771194
    • Inchi: 1S/C19H24FN3O/c1-13(16-5-3-4-6-17(16)20)23(15-9-10-15)11-18(24)22-19(2,12-21)14-7-8-14/h3-6,13-15H,7-11H2,1-2H3,(H,22,24)
    • InChI Key: JEYZUGQDDMMNSW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C)N(CC(NC(C#N)(C)C1CC1)=O)C1CC1

Computed Properties

  • Exact Mass: 329.19034056g/mol
  • Monoisotopic Mass: 329.19034056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 56.1Ų

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684345-0.05g
N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide
1241315-09-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide

Professional Introduction to N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide (CAS No. 1241315-09-2)

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 1241315-09-2, represents a convergence of advanced chemical synthesis and biological targeting, making it a subject of considerable interest for researchers exploring novel drug candidates.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a cyano group, cyclopropyl moieties, and an amine moiety linked to a fluorophenylethyl chain. Such structural complexity often correlates with enhanced binding affinity and selectivity, which are critical factors in the development of effective pharmaceutical agents. The presence of the 1-cyano-1-cyclopropylethyl substituent, in particular, introduces a high degree of steric hindrance and electronic modulation, which can be leveraged to optimize interactions with biological targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors that target enzymes involved in cancer progression and inflammation. The amine and amide functionalities in N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide suggest potential interactions with protein kinases and other enzymes that play pivotal roles in cellular signaling pathways. For instance, the fluorophenylethyl group may serve as a key pharmacophore for binding to specific pockets on target enzymes, modulating their activity and potentially inhibiting processes that contribute to disease states.

Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing the metabolic stability and bioavailability of drug candidates. The incorporation of a 2-fluorophenyl group in this compound not only improves its pharmacokinetic properties but also may contribute to its selectivity over off-target proteins. This feature is particularly relevant in the context of developing treatments for neurological disorders, where selectivity is paramount to minimize side effects.

The cyclopropyl groups present in the molecule add another layer of structural complexity, which can influence both the solubility and binding affinity of the compound. Cyclopropane rings are known to introduce rigid structures that can be advantageous for fitting into tight binding pockets within biological targets. This rigidity may also contribute to resistance against enzymatic degradation, thereby extending the half-life of the compound once administered.

From a synthetic chemistry perspective, N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide exemplifies the cutting edge of organic synthesis techniques. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct such complex molecules with increasing efficiency, which is crucial for translating promising candidates into viable drug therapies.

The potential applications of this compound extend beyond oncology and inflammation; it may also find utility in treating neurodegenerative diseases where modulation of protein aggregation and oxidative stress is implicated. The combination of electronic and steric features inherent in its structure makes it a versatile scaffold for further derivatization, allowing medicinal chemists to explore a wide range of biological activities.

In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide (CAS No. 1241315-09-2) represents a promising lead compound with significant therapeutic potential. Its unique structural attributes, coupled with recent advancements in synthetic methodologies and computational drug design, position it as a valuable asset in the quest for novel pharmaceutical interventions. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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